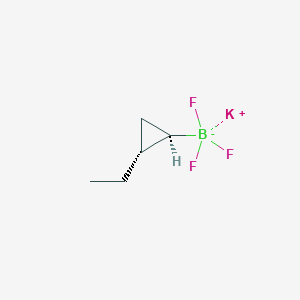
Potassium trans-trifluoro(2-ethylcyclopropyl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trans-trifluoro(2-ethylcyclopropyl)borate is an organoboron compound that belongs to the class of potassium trifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions. This compound is used as a reagent in organic synthesis, offering unique properties that make it valuable in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium trans-trifluoro(2-ethylcyclopropyl)borate typically involves the reaction of 2-ethylcyclopropylboronic acid with potassium fluoride and boron trifluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride. The general reaction scheme is as follows:
[ \text{2-ethylcyclopropylboronic acid} + \text{potassium fluoride} + \text{boron trifluoride} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction conditions. The process includes the purification of the final product through crystallization or other separation techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trans-trifluoro(2-ethylcyclopropyl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols are employed under basic conditions.
Major Products
The major products formed from these reactions include boronic acids, boronic esters, and various substituted boron compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Potassium trans-trifluoro(2-ethylcyclopropyl)borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of advanced materials and specialty chemicals.
Comparaison Avec Des Composés Similaires
Potassium trans-trifluoro(2-ethylcyclopropyl)borate is unique compared to other potassium trifluoroborates due to its specific structure and reactivity. Similar compounds include:
Potassium cyclopropyltrifluoroborate: Used in similar cross-coupling reactions but with different reactivity profiles.
Potassium vinyltrifluoroborate: Known for its use in vinylation reactions.
Potassium phenyltrifluoroborate: Commonly used in the synthesis of aromatic compounds.
The uniqueness of this compound lies in its ability to form stable boron-carbon bonds with a wide range of substrates, making it a versatile reagent in organic synthesis.
Propriétés
Formule moléculaire |
C5H9BF3K |
|---|---|
Poids moléculaire |
176.03 g/mol |
Nom IUPAC |
potassium;[(1R,2R)-2-ethylcyclopropyl]-trifluoroboranuide |
InChI |
InChI=1S/C5H9BF3.K/c1-2-4-3-5(4)6(7,8)9;/h4-5H,2-3H2,1H3;/q-1;+1/t4-,5-;/m1./s1 |
Clé InChI |
KLQHOBWUPALZHB-TYSVMGFPSA-N |
SMILES isomérique |
[B-]([C@@H]1C[C@H]1CC)(F)(F)F.[K+] |
SMILES canonique |
[B-](C1CC1CC)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


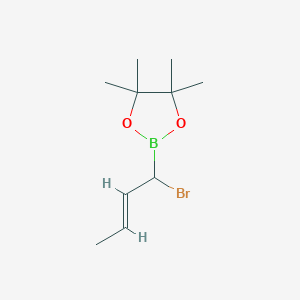


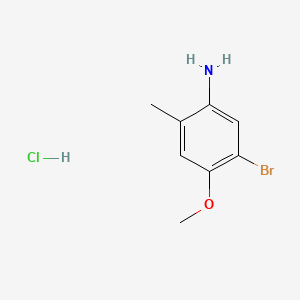

![2-{[(tert-butoxy)carbonyl]amino}-3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid](/img/structure/B13547245.png)
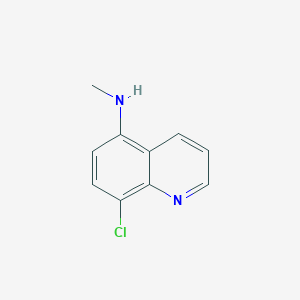
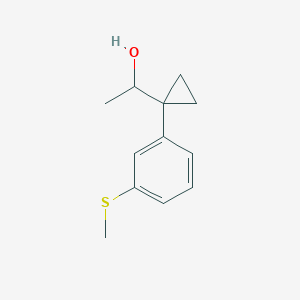
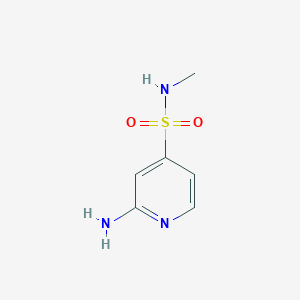
![{3-Fluoro-4-methoxy-5-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenyl}methanol](/img/structure/B13547264.png)
